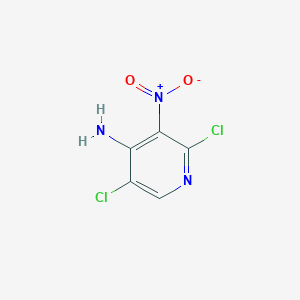

2,5-Dichloro-3-nitropyridin-4-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Graphene-based Catalysts for Reduction of Nitro Compounds

Graphene-based (photo)catalysts have shown significant potential in the reduction of nitro compounds to amines, a transformation crucial in organic chemistry for synthesizing drugs, biologically active molecules, pharmaceuticals, dyes, polymers, and more. The application of graphene derivatives in synthesizing various catalysts enhances the reduction rate of nitro compounds due to their high catalytic prowess, straightforward work-up, and recovery benefits. This research area highlights the environmental concerns regarding toxic nitro contaminants like 4-nitrophenol and focuses on reducing nitroarenes to fabricate amines using heterogeneous (nano)catalysts (Nasrollahzadeh et al., 2020).

Vicarious Nucleophilic Amination of Nitropyridines

The vicarious nucleophilic substitution reactions have been utilized for the amination of 3-nitropyridine compounds, leading to moderate to good yields. This method uses hydroxylamine and 4-amino-1,2,4-triazole as amination reagents, presenting an easy work-up procedure that directly yields almost pure products. This technique outlines a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, contributing significantly to the synthesis of compounds with varied chemical functionalities (Bakke et al., 2001).

Magnetic Materials from Coordination Polymers

Research into the structures, thermodynamic relations, and magnetism of stable and metastable Ni(NCS)2 coordination polymers involving 4-aminopyridine has opened new avenues in material science. These compounds exhibit unique magnetic properties due to their structural configurations, which include discrete complexes and one-dimensional chain compounds. This study not only furthers the understanding of magnetic materials but also demonstrates the importance of 4-aminopyridine derivatives in synthesizing coordination polymers with potential applications in magnetic storage devices (Neumann et al., 2018).

Nitrosylation and Amination Reactions

The research also delves into N-nitration and amination reactions involving nitropyridine derivatives. For instance, the nitration of secondary amines with specific nitropyridazin-3-one derivatives under mild conditions showcases the potential of nitropyridines in synthesizing N-nitramines, a class of compounds with applications ranging from pharmaceuticals to materials science (Park et al., 2003).

Synthesis of Amines from Olefins and Nitroarenes

A notable application involves the synthesis of secondary amines through a formal olefin hydroamination process using olefins and nitro(hetero)arenes. This method represents an efficient strategy for stitching carbon-nitrogen bonds, crucial for medicinal chemistry. The process is characterized by its radical nature, high chemoselectivity, and the ability to yield hindered amines, showcasing the versatility of nitropyridines in organic synthesis (Gui et al., 2015).

Eigenschaften

IUPAC Name |

2,5-dichloro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSPBEHNIRVMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624361 | |

| Record name | 2,5-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3-nitropyridin-4-amine | |

CAS RN |

405230-91-3 | |

| Record name | 2,5-Dichloro-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)

![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)

![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)

![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)

![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)